

# Preclinical Safety and Toxicological Profile of RAD-150: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	RAD-150?	
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Disclaimer: RAD-150 (TLB-150 Benzoate) is a research chemical and not approved for human consumption. The information provided in this document is intended for researchers, scientists, and drug development professionals for informational purposes only. The preclinical safety and toxicology data for RAD-150 are not extensively available in peer-reviewed literature. Consequently, this guide heavily relies on data from its parent compound, RAD-140 (Vosilasarm), with the explicit understanding that the toxicological profile of RAD-150 is likely similar but not identical. All data derived from RAD-140 will be clearly indicated.

### Introduction

RAD-150, also known as TLB-150 Benzoate, is a non-steroidal selective androgen receptor modulator (SARM). It is the benzoate ester of RAD-140, a modification intended to enhance its bioavailability and prolong its half-life.[1][2] Like other SARMs, RAD-150 is designed to selectively bind to androgen receptors (ARs) in muscle and bone tissues, thereby eliciting anabolic effects with potentially reduced androgenic side effects compared to traditional anabolic-androgenic steroids (AAS).[3][4] This tissue selectivity is a key area of investigation for its potential therapeutic applications. Given the limited public data on RAD-150, this guide synthesizes available preclinical information, with a primary focus on data extrapolated from its well-studied predecessor, RAD-140.

### Mechanism of Action: Selective Androgen Receptor Modulation

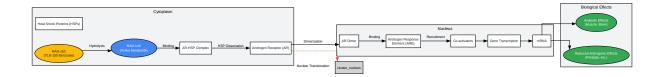


RAD-150 exerts its effects by functioning as an agonist at the androgen receptor. Upon administration, it is hydrolyzed to its active form, RAD-140, which then binds to ARs. The AR, a member of the nuclear receptor superfamily, is a ligand-activated transcription factor.[5] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).

Binding of an agonist like RAD-140 induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and the general transcriptional machinery, leading to the upregulation or downregulation of gene expression.[5][6] The tissue-selective effects of SARMs are believed to be related to their unique interactions with the AR, leading to differential recruitment of coregulatory proteins in various tissues.[7]

### **Signaling Pathway**

The canonical signaling pathway for RAD-150 (via RAD-140) is depicted below.



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**Canonical Androgen Receptor Signaling Pathway for RAD-150.** 



# Preclinical Toxicology Profile (Extrapolated from RAD-140)

Due to the scarcity of publicly available toxicology studies on RAD-150, this section summarizes findings from preclinical studies on its parent compound, RAD-140. It is crucial to note that while the toxicological profiles are expected to be similar, the esterification in RAD-150 could alter its pharmacokinetics and potentially its toxicity.

### **Acute Toxicity**

No formal acute toxicity studies determining the LD50 of RAD-140 are publicly available.

### **Repeated-Dose Toxicity**

Preclinical studies in rats and monkeys have been completed for RAD-140.[8] While detailed reports are not publicly accessible, some findings have been alluded to in the literature.

Table 1: Summary of Repeated-Dose Studies on RAD-140



Species	Duration	Route of Administration	Key Findings R	eference
Rat (Sprague- Dawley)	28 days	Oral gavage	Anabolic effects on levator ani muscle at doses as low as 0.03 mg/kg/day. Minimal effects on prostate and seminal vesicle weights at anabolic doses. [8]	
Monkey (Cynomolgus)	28 days	Oral	Increased lean body mass. Suppression of endogenous testosterone. No significant changes in liver enzymes (ALT, AST) were noted in one study.[8]	
Mouse	10 weeks	Oral	Increased frailty and mortality risk at a dose of 5 mg/kg in female mice.[7]	

### Hepatotoxicity

One of the primary concerns with orally administered anabolic agents is hepatotoxicity. While SARMs are generally considered to have a better safety profile than 17-alpha-alkylated anabolic steroids, evidence suggests a potential for liver strain.[3] For RAD-140, preclinical animal studies have not consistently reported significant elevations in liver enzymes.[8]



However, there are anecdotal reports of elevated liver enzymes in human users.[1] The prolonged half-life of RAD-150 could theoretically increase the duration of hepatic exposure, a factor that warrants further investigation.[3]

#### **Endocrine Effects**

RAD-140 has been shown to suppress endogenous testosterone levels in a dose-dependent manner in preclinical models.[8] This is a class effect of AR agonists due to the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.

## Genotoxicity, Carcinogenicity, and Reproductive Toxicology

There is no publicly available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of RAD-150 or RAD-140 from formal GLP-compliant studies.

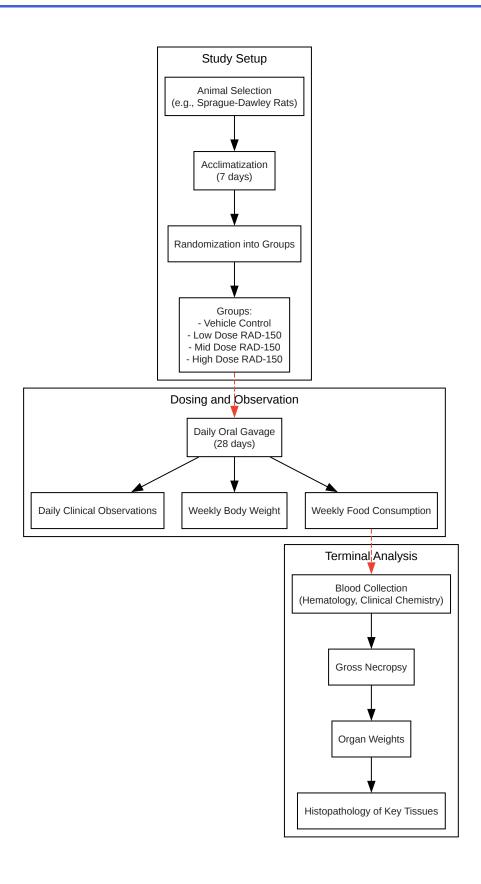
# Experimental Protocols (Generalized and Extrapolated)

Detailed experimental protocols for the toxicology studies of RAD-150 and RAD-140 are not available in the public domain. The following sections describe generalized protocols for key toxicology studies, supplemented with specific details from RAD-140 studies where possible.

## Repeated-Dose Toxicity Study in Rodents (Example Workflow)

This generalized protocol is based on standard practices for preclinical toxicology.





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**Generalized Workflow for a 28-Day Oral Toxicity Study.** 



- Animal Model: Male and female Sprague-Dawley rats.
- Dosage: Based on RAD-140 studies, doses could range from 0.01 mg/kg to 10 mg/kg. A
  vehicle control (e.g., 0.5% methylcellulose) would be used.
- Duration: 28 days.
- Parameters Monitored:
  - In-life: Clinical signs, body weight, food consumption.
  - Terminal: Hematology, clinical chemistry (including liver enzymes ALT and AST), gross necropsy, organ weights (liver, kidneys, spleen, reproductive organs), and histopathological examination of tissues.

## In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To assess the mutagenic potential of RAD-150 by its ability to induce reverse
  mutations in histidine-dependent strains of Salmonella typhimurium and tryptophandependent Escherichia coli.
- Methodology:
  - Multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) are used to detect different types of mutations.
  - The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver homogenate).
  - The mixture is plated on a minimal agar medium.
  - After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
  - A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.



### Conclusion

The preclinical safety and toxicology profile of RAD-150 is not well-documented in publicly available scientific literature. The available information, largely extrapolated from its parent compound RAD-140, suggests a potential for dose-dependent suppression of endogenous testosterone and possible liver strain, although the latter has not been consistently observed in animal models. The esterification of RAD-150, which is intended to increase its half-life, may have implications for its toxicological profile that have yet to be formally evaluated.

Crucially, there is a lack of data on the acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of RAD-150. Therefore, a comprehensive understanding of its safety profile is not yet possible. Further rigorous, GLP-compliant preclinical toxicology studies are necessary to fully characterize the safety of RAD-150 for any potential therapeutic development. Researchers and drug development professionals should exercise caution and conduct thorough safety assessments before advancing this compound into clinical investigation.

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